molecular formula C6H9N3O3S B1437931 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide CAS No. 1000931-97-4

1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide

Cat. No.: B1437931
CAS No.: 1000931-97-4
M. Wt: 203.22 g/mol
InChI Key: FPFGZTIXKKCTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C6H9N3O3S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Like other sulfamoyl compounds, it may interact with its targets by forming covalent bonds, leading to changes in the function of the target proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well documented. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Biochemical Analysis

Biochemical Properties

1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfotransferases, which are enzymes involved in the transfer of sulfate groups to various substrates. This interaction is crucial for the compound’s role in modulating sulfation reactions, which are important for the metabolism of drugs and endogenous compounds . Additionally, this compound may interact with transport proteins, influencing its distribution within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . By affecting these pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . For instance, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which are crucial for its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular localization and accumulation . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-methyl-4-sulfamoylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-9-3-4(13(8,11)12)2-5(9)6(7)10/h2-3H,1H3,(H2,7,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFGZTIXKKCTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.